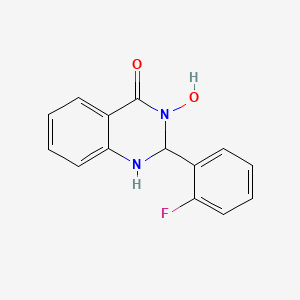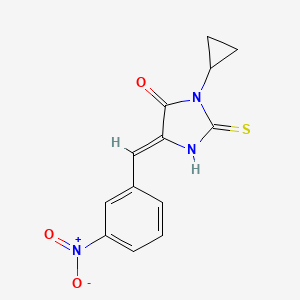![molecular formula C18H19F3N2O2S B14928688 N'-[(1Z)-1-(5-ethylthiophen-2-yl)ethylidene]-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B14928688.png)
N'-[(1Z)-1-(5-ethylthiophen-2-yl)ethylidene]-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-1-(5-ETHYL-2-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE is a complex organic compound with a unique structure that includes a thienyl group, a trifluoroethoxy group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(5-ETHYL-2-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE typically involves the condensation of 5-ethyl-2-thiophenecarboxaldehyde with 3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure higher yields and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(5-ETHYL-2-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-[(Z)-1-(5-ETHYL-2-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(5-ETHYL-2-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-1-(5-METHYL-2-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE
- N-[(Z)-1-(5-ETHYL-2-FURYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE
Uniqueness
N-[(Z)-1-(5-ETHYL-2-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE is unique due to the presence of the trifluoroethoxy group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C18H19F3N2O2S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(Z)-1-(5-ethylthiophen-2-yl)ethylideneamino]-3-(2,2,2-trifluoroethoxymethyl)benzamide |
InChI |
InChI=1S/C18H19F3N2O2S/c1-3-15-7-8-16(26-15)12(2)22-23-17(24)14-6-4-5-13(9-14)10-25-11-18(19,20)21/h4-9H,3,10-11H2,1-2H3,(H,23,24)/b22-12- |
InChI Key |
GINUMTSALADZPV-UUYOSTAYSA-N |
Isomeric SMILES |
CCC1=CC=C(S1)/C(=N\NC(=O)C2=CC=CC(=C2)COCC(F)(F)F)/C |
Canonical SMILES |
CCC1=CC=C(S1)C(=NNC(=O)C2=CC=CC(=C2)COCC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-5-cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14928609.png)
![4-{[(E)-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14928615.png)
![(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B14928618.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B14928619.png)

![(3aR,7aS)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14928626.png)

![5-(4-Fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14928648.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide](/img/structure/B14928659.png)
![1-(difluoromethyl)-N-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14928661.png)
![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide](/img/structure/B14928664.png)
methanone](/img/structure/B14928677.png)
![9-ethyl-8-methyl-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928684.png)
![N-(2,6-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14928687.png)
